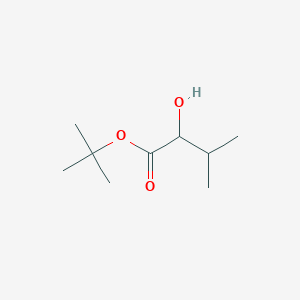

Tert-butyl 2-hydroxy-3-methylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-hydroxy-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTIFSCLEWPKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Hydroxy 3 Methylbutanoate and Its Derivatives

Asymmetric Synthesis Pathways

Enantioselective Esterification from Chiral Precursors

Utilizing (R)-2-Hydroxy-3-methylbutyric Acid

The synthesis of tert-butyl 2-hydroxy-3-methylbutanoate (B1261901) starts with the precursor (R)-2-Hydroxy-3-methylbutyric acid, also known as (R)-2-hydroxyisovaleric acid. scbt.comsigmaaldrich.com The primary method for forming the tert-butyl ester is the esterification of this carboxylic acid. One effective approach involves the use of tert-butyl acetate (B1210297) (t-BuOAc) which serves as both the solvent and the tert-butylating agent in the presence of a strong acid catalyst. thieme-connect.com Other common methods for tert-butylation of carboxylic acids include reacting them with isobutylene (B52900) gas under strong acid catalysis or using di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme-connect.com

Role of Coupling Reagents and Catalysts (e.g., DIC, CuCl)

To facilitate the esterification process, particularly under milder conditions, coupling reagents are employed. Diisopropylcarbodiimide (DIC) is a common coupling reagent used to form esters from carboxylic acids and alcohols. peptide.com DIC activates the carboxylic acid group of 2-hydroxy-3-methylbutyric acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by tert-butanol (B103910), leading to the formation of the desired tert-butyl ester and a diisopropylurea byproduct.

Catalysts can also play a crucial role in these synthetic pathways. While copper catalysts are noted for their effectiveness in certain esterification reactions, such as the synthesis of methyl esters via C-C bond cleavage researchgate.net, their direct application for this specific tert-butylation is less common. However, in related peptide synthesis, copper(II) chloride (CuCl₂) has been used in conjunction with DIC/HOBt coupling to minimize racemization, a critical consideration when dealing with chiral centers like the one in (R)-2-hydroxy-3-methylbutyric acid. peptide.com More recently, tin(II) chloride (SnCl₂) has been demonstrated as an effective catalyst for the direct esterification of tert-butyl esters to other esters under mild conditions. organic-chemistry.org

Protecting Group Strategies in Complex Molecule Synthesis

In the multi-step synthesis of complex organic molecules, protecting certain functional groups is essential to prevent unwanted side reactions. The tert-butyl group is a key player in these strategies.

tert-Butyl Group as a Protecting Group

The tert-butyl group is widely utilized as a protecting group for carboxylic acids and alcohols due to its steric bulk and stability. thieme-connect.com Its large size effectively shields the ester linkage from attack by a wide range of nucleophiles and its stability under basic and reductive conditions makes it compatible with many reaction environments. thieme-connect.com This allows chemists to perform modifications on other parts of a molecule without affecting the protected carboxyl group. An additional benefit observed in carbohydrate chemistry is that the presence of a tert-butyl group on aromatic protecting groups can improve the solubility of otherwise insoluble derivatives in organic solvents. acs.orgnih.gov The deprotection, or removal, of the tert-butyl ester is conveniently achieved under specific acidic conditions. thieme-connect.com

Selective Deprotection Methodologies

The ability to selectively remove the tert-butyl protecting group in the presence of other acid-sensitive groups is a significant advantage in synthesis. Several methods have been developed to achieve this selectivity. Typically, strong acids like trifluoroacetic acid (TFA) would cleave most acid-labile protecting groups. acs.org However, milder and more selective Lewis acid-based systems have been developed.

Key methodologies for the selective deprotection of tert-butyl esters include:

Ytterbium triflate (Yb(OTf)₃): This Lewis acid acts as a mild and reusable catalyst for the selective cleavage of tert-butyl esters in nitromethane (B149229) at moderate temperatures (45-50°C). It shows high selectivity, leaving other ester groups like benzyl, methyl, and allyl esters intact.

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and Sodium Iodide (NaI): This system, used in refluxing acetonitrile, can selectively cleave tert-butyl esters in the presence of N-Boc protecting groups, which is the reverse of the usual selectivity seen under acidic conditions. organic-chemistry.org

Zinc Bromide (ZnBr₂): In dichloromethane (B109758) (DCM), ZnBr₂ can chemoselectively hydrolyze tert-butyl esters. acs.orgresearchgate.net This method has been shown to be compatible with certain other protecting groups, such as PhF protected amines, allowing for the preparation of N-(PhF)amino acids from their tert-butyl esters. acs.orgresearchgate.net

| Reagent System | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Ytterbium triflate (Yb(OTf)₃) | Nitromethane | 45-50°C | Mild, reusable catalyst; selective over benzyl, allyl, and methyl esters. | |

| CeCl₃·7H₂O / NaI | Acetonitrile | Reflux | Selectively cleaves t-butyl ester in the presence of N-Boc groups. | organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp to Reflux | Chemoselective hydrolysis; compatible with PhF protected amines. | acs.orgresearchgate.net |

Derivatization from Amino Acid Precursors

Amino acids serve as valuable chiral starting materials for the synthesis of various compounds, including tert-butyl 2-hydroxy-3-methylbutanoate.

Conversion from L-Valine and D-Valine

The synthesis of enantiomerically pure (S)- or (R)-tert-butyl 2-hydroxy-3-methylbutanoate can be accomplished starting from the corresponding enantiomers of the amino acid valine. The process involves two key transformations:

Deamination of Valine: The amino group of L-valine or D-valine is converted into a hydroxyl group. This is typically achieved through diazotization, which involves treating the amino acid with sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., aqueous sulfuric acid). This reaction proceeds with retention of the original stereochemistry at the alpha-carbon. Therefore, L-valine yields (S)-2-hydroxy-3-methylbutyric acid nih.gov, and D-valine produces (R)-2-hydroxy-3-methylbutyric acid.

Esterification: The resulting α-hydroxy acid is then esterified to form the tert-butyl ester using one of the methods described previously (see Section 2.2.3.1), such as reaction with tert-butanol or di-tert-butyl dicarbonate.

This pathway provides a reliable method for accessing specific stereoisomers of the target compound, leveraging the readily available chiral pool of amino acids.

Transformations from L-Isoleucine and Allo-Isoleucine

The synthesis of α-hydroxy acids and their esters from α-amino acids is a well-established transformation in organic chemistry. L-Isoleucine and its diastereomer, D-alloisoleucine, serve as valuable chiral starting materials for producing specific stereoisomers of 2-hydroxy-3-methylbutanoic acid, the core structure of the target compound.

The primary chemical transformation involves the conversion of the primary amine group of the amino acid into a hydroxyl group. A common method to achieve this is through diazotization, which typically involves treating the amino acid with a nitrite salt (e.g., sodium nitrite) in an acidic aqueous solution. This reaction generates a transient diazonium salt, which is unstable and readily decomposes, releasing nitrogen gas and forming the corresponding α-hydroxy acid. Crucially, this reaction generally proceeds with retention of the original stereochemistry at the α-carbon. Therefore, (2S,3S)-L-isoleucine would yield (2S,3S)-2-hydroxy-3-methylpentanoic acid.

Once the α-hydroxy acid is formed, it can be converted to its tert-butyl ester. This is typically achieved through esterification with isobutylene in the presence of a strong acid catalyst or by reaction with a tert-butylating agent.

An alternative strategy for accessing different stereoisomers involves the epimerization of the starting amino acid. For instance, D-alloisoleucine [(2R,3S)-isoleucine] can be synthesized from L-isoleucine [(2S,3S)-isoleucine] through a process involving acetylation to form N-acetyl-L-isoleucine, followed by epimerization at the C-2 carbon. The resulting mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine can then be separated, often using enzymatic resolution with acylases that selectively hydrolyze one of the enantiomers. electronicsandbooks.com The isolated D-alloisoleucine can then undergo diazotization to yield (2R,3S)-2-hydroxy-3-methylpentanoic acid, providing access to a different diastereomer of the final product.

Furthermore, studies on the metabolism of Chinese Hamster Ovary (CHO) cells have shown that when cells are supplied with the keto acid precursors of isoleucine, they can produce the corresponding α-hydroxy acids, highlighting a biochemical route to these structures. nih.gov Similarly, research on Lactobacillus sanfranciscensis demonstrates the metabolic conversion of isoleucine into 2-methylbutanoic acid. researchgate.net

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for a target molecule like this compound depends on several factors, including the desired stereochemistry, cost, environmental impact, and the required scale of production.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com An ideal reaction has a 100% atom economy.

Different synthetic pathways to this compound exhibit vastly different atom economies.

Addition Reactions: Reactions such as catalytic hydrogenation of a corresponding α-keto ester (e.g., tert-butyl 3-methyl-2-oxobutanoate) to the target α-hydroxy ester are highly atom-economical. In theory, all atoms from the keto ester and the hydrogen gas are incorporated into the product, leading to a 100% atom economy. rsc.org

Rearrangement Reactions: Certain intramolecular rearrangements can also exhibit 100% atom economy as they only involve the reorganization of atoms within a single molecule without the loss of any byproducts. jocpr.com

Substitution Reactions: The conversion of an amino acid to an α-hydroxy acid via diazotization has a significantly lower atom economy. The reaction produces nitrogen gas and water as byproducts, which are not part of the final product.

Elimination Reactions: Wittig-type reactions, sometimes used in the synthesis of complex precursors, are known for their poor atom economy due to the generation of a stoichiometric phosphine (B1218219) oxide byproduct. rsc.org

The following table provides a comparative analysis of the theoretical atom economy for different reaction types relevant to the synthesis of the target compound.

| Reaction Type | General Transformation | Byproducts | Theoretical Atom Economy | Reference |

| Catalytic Hydrogenation | R-C(=O)-COOR' + H₂ → R-CH(OH)-COOR' | None | 100% | rsc.org |

| Diazotization | R-CH(NH₂)-COOH + HNO₂ → R-CH(OH)-COOH | N₂, H₂O | Low | N/A |

| Wittig Reaction | R₂C=O + Ph₃P=CHR' → R₂C=CHR' | Ph₃P=O | Very Low | rsc.org |

| Diels-Alder Cycloaddition | Diene + Dienophile → Cycloadduct | None (typically) | 100% | nih.gov |

This table is for illustrative purposes; specific values depend on the exact reactants used.

Achieving high stereochemical purity is critical for applications involving chiral molecules. Several strategies can be employed to control the stereochemistry during the synthesis of this compound.

Chiral Pool Synthesis: Using enantiomerically pure starting materials like L-isoleucine ensures the transfer of chirality to the product. As mentioned, the diazotization of L-isoleucine proceeds with retention of configuration at the α-carbon, directly leading to the (2S)-hydroxy acid. nih.gov This method's effectiveness is entirely dependent on the stereochemical purity of the initial amino acid.

Asymmetric Catalysis: A powerful method involves the stereoselective reduction of a prochiral α-keto ester precursor. This can be achieved using chiral catalysts. For example, directed hydrogenation using rhodium catalysts with chiral phosphine ligands can achieve high diastereoselectivity and enantioselectivity in the reduction of α,β-unsaturated esters that have a nearby hydroxyl group to guide the reaction. orgsyn.org

Biocatalysis: Enzymes offer exceptional stereocontrol. The enzyme reductoisomerase, found in the valine-isoleucine biosynthesis pathway, specifically acts on (2S)-isomers of α-aceto-α-hydroxy acids. rsc.org Similarly, L-lactate dehydrogenase has been identified as a key enzyme capable of reducing branched-chain α-keto acids (BCKAs) to their corresponding α-hydroxy acids (BCHAs) with high stereoselectivity. nih.gov Enzymatic resolution, as described for the separation of N-acetyl-D-alloisoleucine, is another key biocatalytic method for ensuring high enantiomeric purity. electronicsandbooks.com

| Method | Principle | Typical Stereochemical Outcome | Key Advantages | Reference |

| Chiral Pool Synthesis | Transfer of chirality from a natural starting material (e.g., L-isoleucine). | High, dependent on starting material purity. | Predictable stereochemistry. | electronicsandbooks.comnih.gov |

| Asymmetric Hydrogenation | Use of a chiral metal catalyst to favor one enantiomer's formation. | High d.e. and e.e. often >95%. | High efficiency and selectivity. | orgsyn.org |

| Biocatalytic Reduction | Use of enzymes (e.g., reductoisomerase, dehydrogenases) for reduction. | Excellent enantioselectivity, often >99% e.e. | High specificity, mild conditions. | nih.govrsc.org |

| Enzymatic Resolution | Selective reaction of an enzyme with one enantiomer in a racemic mixture. | Excellent, can achieve >99% e.e. for the resolved enantiomer. | Access to unnatural isomers. | electronicsandbooks.com |

The transition from a laboratory-scale synthesis to preparative or industrial-scale production introduces new challenges, including cost of reagents, safety, and ease of operation.

Chemical Catalysis: Routes involving catalytic hydrogenation are generally highly scalable. orgsyn.org The processes are common in industry, and while they may require pressure equipment and careful handling of flammable hydrogen gas, the high efficiency and turnover numbers of modern catalysts make them economically viable. However, the cost of noble metal catalysts (e.g., rhodium, palladium) and chiral ligands can be substantial, necessitating efficient catalyst recovery and recycling processes.

Biocatalysis: The use of enzymes or whole-cell systems is becoming increasingly attractive for industrial synthesis due to its high selectivity and environmentally benign ("green") nature. Fermentation processes can be conducted in large bioreactors to produce significant quantities of the desired biocatalyst. researchgate.net However, challenges in scalability can include low substrate concentrations, potential product inhibition of the enzyme, and the complexity of downstream processing to isolate the final product from the aqueous fermentation broth. Despite these hurdles, biocatalytic routes are successfully used for the industrial production of many chiral intermediates.

Stoichiometric Reagents: Syntheses that rely on stoichiometric chiral reagents or resolving agents are often less suitable for large-scale production due to the high cost and large amounts of waste generated. For example, while resolution can provide high-purity material, it inherently discards at least 50% of the starting material (the unwanted enantiomer) unless a racemization and recycling loop is implemented, adding complexity and cost to the process.

Chemical Reactivity and Transformation Mechanisms

Hydroxyl Group Reactivity

The secondary hydroxyl group in tert-butyl 2-hydroxy-3-methylbutanoate (B1261901) is a key site for various chemical modifications, including oxidation, esterification, and substitution reactions.

Oxidation Reactions to Carbonyl Compounds

The secondary alcohol functionality of tert-butyl 2-hydroxy-3-methylbutanoate can be oxidized to the corresponding ketone, tert-butyl 2-oxo-3-methylbutanoate. This transformation is a common and crucial reaction in organic synthesis. The choice of oxidizing agent is critical to ensure the selective oxidation of the alcohol without affecting the ester group.

Common and effective oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents and methods like the Swern oxidation.

Chromium-Based Reagents: Reagents such as chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄) are powerful oxidizing agents capable of this transformation. The general mechanism for chromic acid oxidation involves the formation of a chromate (B82759) ester, followed by an E2 elimination of the α-proton by a base (such as water) to yield the ketone.

Swern Oxidation: The Swern oxidation offers a mild and often high-yielding alternative, avoiding the use of heavy metals. wikipedia.org This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of the alcohol and a hindered base like triethylamine. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to produce the ketone, dimethyl sulfide, and carbon dioxide. wikipedia.orgyoutube.com This method is known for its tolerance of a wide range of functional groups. wikipedia.org

| Oxidizing Agent | Product | General Conditions | Key Features |

| Potassium Permanganate (KMnO₄) | Tert-butyl 2-oxo-3-methylbutanoate | Basic aqueous solution | Powerful oxidant, risk of over-oxidation. |

| Chromium Trioxide (CrO₃) | Tert-butyl 2-oxo-3-methylbutanoate | Often in sulfuric acid/acetone (Jones oxidation) | Strong oxidant, stops at the ketone for secondary alcohols. |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Tert-butyl 2-oxo-3-methylbutanoate | Low temperature (e.g., -78 °C) | Mild conditions, avoids heavy metals, good for sensitive substrates. wikipedia.orgorganic-chemistry.org |

Esterification and Transesterification Pathways

The hydroxyl group of this compound can undergo esterification with a carboxylic acid or its derivative to form a diester. Due to the steric hindrance around the secondary alcohol and the presence of the bulky tert-butyl group, mild and efficient coupling methods are generally preferred.

Steglich Esterification: This method is particularly suitable for the esterification of sterically hindered alcohols. organic-chemistry.orgwikipedia.org It employs a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid, and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the nucleophilic attack of the alcohol. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is effective for forming esters from substrates that are sensitive to acid-catalyzed methods. organic-chemistry.org

Transesterification: Alternatively, the hydroxyl group can be acylated through transesterification. This involves reacting the alcohol with another ester in the presence of a catalyst. For a sterically hindered secondary alcohol like the one in the title compound, enzymatic catalysis or specialized chemical catalysts might be necessary to achieve efficient conversion.

Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group is a poor leaving group, and therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

Conversion to Alkyl Halides: Treatment with hydrogen halides (HX) can convert the alcohol to the corresponding alkyl halide. For a secondary alcohol, this reaction likely proceeds through an Sₙ1 mechanism, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to form a secondary carbocation. This carbocation is then attacked by the halide ion.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the substitution of alcohols with a variety of nucleophiles under mild conditions, proceeding with an inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is converted in situ into a good leaving group (an oxyphosphonium salt), which is then displaced by a suitable nucleophile. organic-chemistry.org This method is highly effective for converting secondary alcohols into esters, azides, or other functional groups. wikipedia.org

Ester Group Reactivity

The tert-butyl ester group of this compound also exhibits characteristic reactivity, primarily involving cleavage of the ester bond through reduction or hydrolysis.

Reductive Transformations to Alcohols

The ester group can be reduced to a primary alcohol, which in the case of this compound would lead to the formation of a diol, 2-isopropyl-1,3-propanediol. The choice of reducing agent is crucial and can influence the outcome of the reaction, especially given the presence of the hydroxyl group.

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a versatile reducing agent that can reduce esters to either aldehydes or primary alcohols depending on the reaction conditions. wikipedia.org At low temperatures, the reduction can often be stopped at the aldehyde stage. youtube.commasterorganicchemistry.com For the complete reduction to the alcohol, stoichiometric amounts of DIBAL-H at ambient or elevated temperatures are typically used. rsc.org One of the advantages of DIBAL-H is its electrophilic nature, which can sometimes offer different selectivity compared to nucleophilic reducing agents. wikipedia.org

| Reducing Agent | Product | General Conditions | Key Features |

| Diisobutylaluminium Hydride (DIBAL-H) | 2-isopropyl-1,3-propanediol | Typically in an aprotic solvent like toluene (B28343) or THF. | Can be controlled to yield the aldehyde at low temperatures or the primary alcohol. wikipedia.orgyoutube.commasterorganicchemistry.comnih.gov |

Hydrolysis Mechanisms and Kinetics

The hydrolysis of the tert-butyl ester group results in the formation of 2-hydroxy-3-methylbutanoic acid and tert-butanol (B103910). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The hydrolysis of tert-butyl esters under acidic conditions is known to proceed through a mechanism that involves the formation of a stable tert-butyl carbocation. This is an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, followed by the departure of the relatively stable tert-butyl carbocation. This carbocation is then captured by water to form tert-butanol.

Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide (B78521) ions, the ester undergoes nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent departure of the tert-butoxide leaving group regenerates the carbonyl, yielding the carboxylate salt. The free carboxylic acid is then obtained upon acidic workup. This mechanism is generally referred to as BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular).

Aminolysis and Other Nucleophilic Acyl Substitution Reactions

The reaction of this compound with amines (aminolysis) and other nucleophiles proceeds via a nucleophilic acyl substitution mechanism. Generally, the bulky tert-butyl group renders the ester less reactive towards nucleophiles compared to less hindered esters like methyl or ethyl esters. The reaction with amines, for instance, is often slow and may necessitate the use of catalysts to proceed at a reasonable rate.

The generally accepted mechanism for aminolysis involves the nucleophilic attack of the amine on the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the tert-butoxide leaving group, forming the corresponding amide.

In aqueous environments, hydrolysis can be a significant competing reaction, particularly under basic conditions where the hydroxide ion acts as a nucleophile. The rate of aminolysis versus hydrolysis is a critical consideration in synthetic applications, with studies on related succinimidyl esters showing that the rate of hydrolysis can be several orders of magnitude higher than aminolysis in aqueous buffers. nih.gov

Stereochemical Influence on Reaction Outcomes

The presence of two chiral centers in this compound (at C2 and C3) has a profound impact on the stereochemical course of its reactions. The inherent chirality of the molecule can direct the approach of incoming reagents, leading to the selective formation of one diastereomer over another in subsequent synthetic steps.

Diastereoselectivity in Multi-step Synthesis

The stereochemistry of this compound is crucial in multi-step synthetic sequences. For instance, in the synthesis of a related compound, tert-butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate, the starting material, a derivative of tert-butyl crotonate, undergoes an aminohydroxylation reaction. The specific diastereomer obtained is characterized by an S configuration at the C2 position and an R configuration at the C3 position, highlighting the stereochemical control exerted during the reaction. nih.gov

The reduction of related β-keto esters to afford β-hydroxy esters, a common route to synthesizing compounds like this compound, can be controlled to yield specific diastereomers. The choice of Lewis acid and solvent system plays a pivotal role in directing the stereochemical outcome.

Retention and Inversion of Configuration at the Chiral Center

The stereochemical fate of the chiral centers during nucleophilic substitution reactions is of paramount importance. In many cases, reactions at the C2 position can proceed with either retention or inversion of configuration, depending on the reaction mechanism and conditions.

For example, the aminolysis of β-hydroxy esters with nucleophiles like aqueous methylamine (B109427) has been observed to proceed with retention of configuration at the hydroxyl-bearing carbon. This suggests a mechanism where the hydroxyl group may participate in the reaction, possibly through a double inversion pathway or by directing the nucleophile to the same face.

Conversely, SN2-type reactions at a chiral center typically proceed with inversion of configuration. The specific pathway followed by this compound will depend on the nature of the nucleophile, the leaving group, and the reaction conditions employed.

Mechanistic Studies of Specific Reactions

Detailed mechanistic studies provide a deeper understanding of the factors that control the reactivity and selectivity of reactions involving this compound.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can significantly influence both the rate and the stereochemical outcome of reactions involving this compound. In the context of dynamic kinetic resolution of related β-amino-α-keto esters to produce β-amino-α-hydroxy esters, the solvent has been shown to be a critical parameter for achieving high stereoselectivity. For instance, a switch from dimethyl sulfoxide (DMSO) to dimethylformamide (DMF) can lead to an increase in the diastereomeric ratio of the product. nih.gov This highlights the role of the solvent in stabilizing transition states and influencing the energy difference between diastereomeric pathways.

The rate of aminolysis of esters is also known to be solvent-dependent. Studies on the aminolysis of esters in aprotic solvents have provided insights into the reaction mechanism, which can be influenced by the polarity and hydrogen-bonding capabilities of the solvent. acs.org

Catalyst Roles in Enhancing Reactivity and Stereocontrol

Catalysts play a crucial role in overcoming the inherent low reactivity of the tert-butyl ester and in controlling the stereochemistry of reactions. For the aminolysis of esters, various catalysts have been developed.

In the synthesis of related β-amino alcohols, a hydrotalcite-like catalyst has been used to facilitate the aminohydroxylation of a tert-butyl crotonate precursor. nih.gov This heterogeneous catalyst is crucial for the transformation to proceed efficiently.

Furthermore, in the context of producing specific stereoisomers, chiral catalysts are often employed. For example, the dynamic kinetic resolution of related keto-esters utilizes chiral ruthenium complexes to achieve high enantioselectivity in the reduction step, leading to the desired β-hydroxy ester stereoisomer. nih.gov The catalyst, in this case, creates a chiral environment that favors the formation of one enantiomer over the other.

Below is a table summarizing the influence of reaction conditions on the stereoselectivity of reactions involving precursors to or analogues of this compound.

| Reaction | Substrate | Catalyst/Reagent | Solvent | Outcome | Reference |

| Aminohydroxylation | tert-butylcrotonate | Hydrotalcite-like catalyst, Chloramine-T | Acetonitrile/Water | (2S, 3R) diastereomer | nih.gov |

| Dynamic Kinetic Resolution | Boc-protected β-amino-α-keto ester | [RuCl(p-cymene)(R,R)-TsDPEN] | DMSO | High enantioselectivity | nih.gov |

| Dynamic Kinetic Resolution | Boc-protected β-amino-α-keto ester | [RuCl(p-cymene)(R,R)-TsDPEN] | DMF | Increased diastereoselectivity | nih.gov |

Advanced Applications in Organic and Bioorganic Synthesis

Building Block for Complex Organic Molecule Synthesis

The structural features of tert-butyl 2-hydroxy-3-methylbutanoate (B1261901), namely the stereocenter at the C2 position, the hydroxyl group, and the sterically demanding tert-butyl ester, make it a powerful tool for chemists. These features allow for predictable reactivity and high levels of stereochemical control in subsequent transformations.

Precursor to Chiral Alcohols and Acids

One of the fundamental applications of tert-butyl 2-hydroxy-3-methylbutanoate is its role as a precursor to other valuable chiral molecules, specifically chiral alcohols and carboxylic acids. The tert-butyl ester group can be selectively cleaved under acidic conditions to yield the corresponding carboxylic acid, (R)-2-hydroxy-3-methylbutanoic acid, without compromising the stereochemical integrity of the chiral center.

Alternatively, the ester functionality can be reduced to afford the corresponding chiral diol, (R)-3-methylbutane-1,2-diol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride. The resulting chiral diols and acids are themselves important building blocks for a variety of more complex molecules.

| Precursor | Transformation | Product | Reagents |

| (R)-tert-butyl 2-hydroxy-3-methylbutanoate | Ester Hydrolysis | (R)-2-hydroxy-3-methylbutanoic acid | Acid (e.g., TFA, HCl) |

| (R)-tert-butyl 2-hydroxy-3-methylbutanoate | Ester Reduction | (R)-3-methylbutane-1,2-diol | Reducing Agent (e.g., LiAlH4) |

Integration into Natural Product Synthesis

The enantiopure nature of this compound makes it an attractive starting material for the total synthesis of natural products. By incorporating this chiral fragment, chemists can set a key stereocenter early in a synthetic sequence, which then directs the stereochemical outcome of subsequent reactions. While specific, large-scale syntheses of widely known natural products prominently featuring this exact starting material are not extensively documented in readily available literature, its structural motif is present in numerous biologically active natural products. The principles of asymmetric synthesis suggest its utility in constructing fragments of complex molecules such as polyketides and peptides, where the stereochemistry of hydroxyl and methyl groups is crucial for biological activity.

Chiral Auxiliary and Ligand Development

Beyond its role as a simple building block, the chiral scaffold of this compound is utilized in the development of more sophisticated tools for asymmetric synthesis, namely chiral auxiliaries and ligands.

Control of Stereochemistry in Asymmetric Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical course of a reaction. While this compound itself is not typically used directly as an auxiliary, it serves as a precursor for the synthesis of more complex auxiliaries. The general principle involves attaching the chiral fragment to an achiral substrate. The steric and electronic properties of the chiral auxiliary then create a biased environment, forcing a subsequent reaction to proceed with a high degree of facial selectivity, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter has been set, the auxiliary is cleaved and can often be recovered for reuse.

Development of New Chiral Catalysts

The development of chiral catalysts is a cornerstone of modern asymmetric synthesis. Chiral ligands, which coordinate to a metal center, are often the source of chirality in these catalysts. The chiral backbone of this compound can be chemically modified to create novel chiral ligands. For instance, the hydroxyl group and the carboxylic acid (after deprotection of the tert-butyl ester) can serve as handles to build more elaborate structures, such as chiral phosphine (B1218219) ligands. These ligands can then be complexed with transition metals like rhodium, ruthenium, or iridium to generate catalysts for a variety of enantioselective transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The specific structure of the ligand, originating from the stereocenter of the starting butanoate, is critical for achieving high enantiomeric excesses in the catalyzed reaction.

Intermediate in the Synthesis of Biologically Relevant Compounds (non-clinical)

Precursor for Amino Acid Derivatives and Peptidomimetics

While direct conversion of this compound to standard amino acids is not its primary application, its structure serves as a key scaffold for producing non-standard amino acid derivatives and peptidomimetics. The tert-butyl ester group is a common protecting group in peptide synthesis, valued for its stability under various reaction conditions and its selective removal under acidic conditions. google.comresearchgate.net

The synthesis of specialized amino acid derivatives often involves the transformation of the hydroxyl group of a precursor like (S)-2-hydroxy-3-methyl tert-butyl acetate (B1210297), a closely related derivative of the title compound. For instance, in the synthesis of D-2-aminooxy-3-methylbutanoic acid, the hydroxyl group of the (S)-2-hydroxy-3-methyl tert-butyl acetate intermediate is manipulated through a Mitsunobu reaction to introduce the aminooxy functionality. google.com This highlights the utility of the hydroxybutanoate backbone in creating amino acid analogs with unique side chains or functionalities not found in nature.

Furthermore, the general strategy of using tert-butyl esters for amino acid protection is well-established. For example, the synthesis of (S)-2-(2-((tert-butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid involves the use of di-tert-butyl dicarbonate (B1257347) to protect the amino group, demonstrating the compatibility of the tert-butyl ester functionality with peptide coupling and protection strategies. chemicalbook.com The synthesis of a geminally perfluoro-tert-butylated β-amino acid also utilizes a tert-butoxycarbonyl (Boc) protecting group, showcasing the importance of tert-butyl groups in the synthesis of complex and pharmacokinetically stable amino acid analogs. nih.gov

| Derivative Synthesized | Starting Material/Key Intermediate | Key Transformation | Reference |

| D-2-aminooxy-3-methylbutanoic acid | (S)-2-hydroxy-3-methyl tert-butyl acetate | Mitsunobu reaction of the hydroxyl group | google.com |

| (S)-2-(2-((tert-butoxycarbonyl)amino)acetamido)-3-methylbutanoic acid | (2S)-2-(2-aminoacetamido)-3-methylbutanoic acid | Protection with di-tert-butyl dicarbonate | chemicalbook.com |

| Geminally perfluoro-tert-butylated β-amino acid | Pentaerythritol derivative | Boc protection of an amino group | nih.gov |

| tert-Butyl amino acid esters | Amino acids | Reaction with isobutylene (B52900) | google.com |

Role in Enzyme-Catalyzed Reactions and Metabolic Pathway Studies

The chiral nature of this compound and its derivatives makes them interesting substrates for enzyme-catalyzed reactions, particularly for kinetic resolution and asymmetric synthesis. Lipases are commonly employed for the enantioselective hydrolysis or acylation of esters containing chiral alcohol moieties. While specific studies on the enzymatic resolution of this compound are not extensively documented in the provided results, the principle is well-established with similar molecules. For instance, Pseudomonas cepacia lipase (B570770) has been used for the enzymatic resolution of ethyl 3-hydroxy-2(1′substituted-methylidene)-butyrates. nih.gov

The tert-butyl ester itself can influence the enantioselectivity of enzymatic reactions. In the enzymatic resolution of lactyl acetate, replacing a methyl ester with a tert-butyl ester significantly improved the enantioselectivity of the hydrolysis catalyzed by PCL (Pseudomonas cepacia lipase), as the bulkier tert-butyl group enhances the differentiation between the two enantiomers by the enzyme's active site.

In the context of metabolic pathways, derivatives of 2-hydroxy-3-methylbutanoic acid are recognized as endogenous metabolites. For example, 2-hydroxy-3-methylbutyric acid is a known human metabolite, and its presence can be relevant in studying metabolic disorders related to branched-chain amino acids. google.com The tert-butyl ester of this acid could potentially be used as a protected precursor to study the metabolic fate of 2-hydroxy-3-methylbutyric acid in biological systems, although specific studies employing this compound for this purpose are not detailed in the search results.

| Enzyme/System | Substrate (or related) | Reaction Type | Significance | Reference |

| Pseudomonas cepacia lipase (PCL) | Ethyl 3-hydroxy-2(1′substituted-methylidene)-butyrates | Enantioselective acylation | Production of optically active hydroxy esters | nih.gov |

| Aldo-keto reductase | tert-Butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate | Asymmetric reduction | Synthesis of chiral diol building blocks for statins | researchgate.net |

| Carbonyl reductase and glucose dehydrogenase co-expression in E. coli | (R)-6-cyano-5-hydroxy-3-oxo tert-butyl ester | Asymmetric reduction | Preparation of (3R,5R)-6-cyano-3,5-dihydroxy hexanoic acid tert-butyl ester | google.com |

Synthetic Routes to Bioactive Analogs

This compound and its close analogs are valuable intermediates in the synthesis of various bioactive compounds. The combination of the hydroxyl and tert-butyl ester functionalities allows for sequential and site-selective modifications to build complex molecular architectures.

A significant application is in the synthesis of key intermediates for antibiotics. For example, a synthetic route to (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid, a crucial building block for carbapenem (B1253116) and penem (B1263517) antibiotics like imipenem (B608078) and meropenem, utilizes a (2R, 3S)-2-benzoyl aminomethyl-ethyl 3-hydroxybutanoate precursor. google.com The general structure of β-amino alcohols, which can be derived from precursors like this compound, is a common motif in many natural products and biologically active compounds. nih.gov

Another prominent example is the synthesis of the non-natural compound D-2-aminooxy-3-methylbutanoic acid, which starts from the natural amino acid L-valine. A key step in this multi-step synthesis is the formation of (S)-2-hydroxy-3-methyl tert-butyl acetate, which then undergoes a Mitsunobu reaction to introduce the desired aminooxy functionality. google.com This demonstrates the strategic use of the tert-butyl hydroxybutanoate core to access novel, biologically relevant chemical space.

Furthermore, the aminohydroxylation of tert-butyl crotonate leads to the formation of tert-butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate, a β-amino alcohol derivative. nih.gov Such compounds are not only present in bioactive molecules but are also used as chiral ligands in asymmetric catalysis.

| Bioactive Analog/Intermediate | Precursor/Key Intermediate | Synthetic Strategy | Biological Relevance/Application | Reference |

| D-2-aminooxy-3-methylbutanoic acid | (S)-2-hydroxy-3-methyl tert-butyl acetate | Diazotization, hydrolysis, protection, Mitsunobu reaction, deprotection | Non-natural amino acid with potential biological activity | google.com |

| (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid | (2R, 3S)-2-benzoyl aminomethyl-ethyl 3-hydroxybutanoate | Isomerization and configuration conversion | Key intermediate for carbapenem and penem antibiotics | google.com |

| tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate | tert-Butyl crotonate | Aminohydroxylation | Precursor to bioactive β-amino alcohols and chiral ligands | nih.gov |

Applications in Polymer Chemistry for Specialty Materials (non-biomedical device focus)

While the direct application of this compound as a monomer in polymerization is not widely reported, its structural motifs are relevant to the field of specialty polymers, particularly biodegradable polyesters. Polyhydroxyalkanoates (PHAs) are a class of biodegradable polymers produced by bacteria, with poly(3-hydroxybutyrate) (PHB) being a prominent member. nsf.gov

Research into synthetic PHAs and their derivatives aims to improve properties like thermal stability and mechanical toughness. Methylated polyhydroxybutyrates, such as poly(3-hydroxy-2-methylbutyrate)s, have been synthesized and show promise as sustainable alternatives to polyolefin plastics. nsf.gov These polymers are created through the ring-opening polymerization of lactone monomers derived from precursors that share the hydroxy-acid structure with this compound. The presence of the methyl group on the polymer backbone, similar to the methyl group at the 3-position of the title compound, can influence the polymer's properties.

Although not a direct use, the chemistry of this compound could be adapted for the synthesis of novel lactone monomers for ring-opening polymerization, potentially leading to new specialty polymers with tailored properties. The tert-butyl group, while bulky, could impart unique solubility and thermal characteristics to the resulting polymer.

Contributions to Fine Chemical Production

This compound is considered an important raw material and intermediate in the production of various fine chemicals. lookchem.com Its utility stems from its bifunctional nature, possessing both a hydroxyl group and a protected carboxylic acid, which can be selectively manipulated in multi-step syntheses.

A prime example of its contribution to fine chemical production is its role in the synthesis of D-2-aminooxy-3-methylbutanoic acid. google.com This non-natural amino acid is a valuable building block for creating novel peptides and other complex molecules with potential applications in pharmaceuticals and agrochemicals. The synthesis showcases the conversion of a simple, chiral precursor into a high-value, functionalized molecule.

The synthesis of intermediates for blockbuster drugs also highlights the importance of this class of compounds. For instance, the synthesis of tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate, a key chiral building block for the cholesterol-lowering drug atorvastatin, involves the enzymatic reduction of a tert-butyl keto-ester precursor. researchgate.netgoogle.com While not directly starting from this compound, these syntheses underscore the industrial value of chiral tert-butyl hydroxy esters in the production of complex active pharmaceutical ingredients.

The versatility of this compound and its analogs allows for their use in creating a diverse range of fine chemicals, from specialized amino acids to critical pharmaceutical intermediates.

| Fine Chemical Produced | Key Intermediate Derived from/Related to the Title Compound | Significance of the Fine Chemical | Reference |

| D-2-aminooxy-3-methylbutanoic acid | (S)-2-hydroxy-3-methyl tert-butyl acetate | Non-natural amino acid for creating novel peptides and other bioactive molecules | google.com |

| (3R,5R)-6-cyano-3,5-dihydroxy hexanoic acid tert-butyl ester | (R)-6-cyano-5-hydroxy-3-oxo tert-butyl ester | Key chiral intermediate for the synthesis of atorvastatin | researchgate.netgoogle.com |

Analytical and Spectroscopic Investigations in Research Contexts

Chromatographic Techniques for Enantiomeric Purity and Quantification

Chromatographic methods are indispensable for the separation and quantification of the enantiomers of tert-butyl 2-hydroxy-3-methylbutanoate (B1261901). The choice of technique depends on the sample matrix and the specific analytical goal.

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile compounds like tert-butyl 2-hydroxy-3-methylbutanoate. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Cyclodextrin-based CSPs are particularly effective for the enantiomeric resolution of α-hydroxy acid esters. researchgate.netresearchgate.netchromatographyonline.com Derivatized cyclodextrins, such as permethylated or alkylated beta-cyclodextrins, are incorporated into polysiloxane liquid stationary phases to create capillary columns capable of stereochemical separations. gcms.cz For the analysis of this compound, a sample would be injected into the GC, where the enantiomers would be separated on a chiral column. The differential interaction between the enantiomers and the CSP allows for their baseline separation, enabling the determination of their relative proportions, or enantiomeric excess (e.e.). In some cases, derivatization of the hydroxyl group to a less polar moiety, such as a trifluoroacetyl group, can improve peak shape and resolution. nih.gov

Key Parameters for Chiral GC Analysis:

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Chiral Stationary Phase | Derivatized cyclodextrins (e.g., permethylated β-cyclodextrin) | Commercially available chiral GC columns |

| Carrier Gas | Inert gas such as Helium or Hydrogen | Flow rate of 1-2 mL/min |

| Temperature Program | Ramped oven temperature to ensure good separation and peak shape | e.g., 50°C hold for 2 min, then ramp to 180°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is common for quantification |

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a versatile and widely used method for the enantioselective separation of α-hydroxy acids and their esters. acs.orgchromatographyonline.com This technique can be applied to a broader range of compounds than GC, as it does not require the analyte to be volatile.

Several types of CSPs are suitable for the separation of hydroxy acid enantiomers, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and macrocyclic antibiotics like teicoplanin. researchgate.netnih.gov For this compound, a solution of the compound is passed through an HPLC column packed with a CSP. The mobile phase, typically a mixture of organic solvents like hexane (B92381) and isopropanol, is optimized to achieve the best separation. nih.gov The enantiomers interact differently with the chiral environment of the stationary phase, resulting in different elution times. Detection is commonly achieved using a UV detector. Two-dimensional HPLC systems have also been developed for the simultaneous detection of multiple hydroxy acid enantiomers in complex samples. nih.gov

Commonly Used Chiral Stationary Phases for HPLC:

| CSP Type | Chiral Selector | Separation Principle |

|---|---|---|

| Polysaccharide-based | Cellulose or amylose carbamate (B1207046) derivatives | Formation of transient diastereomeric complexes via hydrogen bonding and dipole-dipole interactions. |

| Macrocyclic Antibiotic | Teicoplanin or vancomycin | Multiple chiral centers and functional groups provide various interaction sites. researchgate.net |

| Pirkle-type | e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, and dipole stacking. acs.org |

| Quinine-based | Quinine or Quinidine carbamates | Anion-exchange mechanism for acidic compounds. chiraltech.com |

GC-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the identification and quantification of compounds in complex mixtures. For the analysis of this compound, GC-MS provides not only retention time data but also a mass spectrum that serves as a molecular fingerprint.

In a typical GC-MS analysis, the sample is first separated by gas chromatography. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a characteristic mass spectrum. The fragmentation pattern of this compound would be expected to show a prominent peak corresponding to the loss of a tert-butyl group ([M-57]+), a common fragmentation pathway for tert-butyl esters. nih.govcapes.gov.br Other fragments would arise from the cleavage of the α-hydroxy ester backbone. Derivatization of the hydroxyl group, for example with a tert-butyldimethylsilyl (TBDMS) group, can be employed to create a more stable derivative with a distinct and informative mass spectrum, which is particularly useful for analysis in complex biological matrices like plasma. nih.govelsevierpure.com

Expected Key Fragments in the Mass Spectrum of TBDMS-derivatized this compound:

| m/z | Fragment Identity |

|---|---|

| [M-57] | Loss of a tert-butyl group from the TBDMS group |

| [M-15] | Loss of a methyl group |

Spectroscopic Characterization for Structural Elucidation (beyond basic identification)

Beyond simple identification, spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the three-dimensional structure of organic molecules. Advanced NMR techniques can be used to confirm the relative and absolute stereochemistry of this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the carbon-hydrogen framework. nanalysis.comutsouthwestern.eduresearchgate.netchemicalbook.com For stereochemical assignment, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed. researchgate.net A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which reacts with the hydroxyl group of the ester to form diastereomeric Mosher's esters. mdpi.com The ¹H and ¹⁹F NMR spectra of these diastereomers will show different chemical shifts for the protons and fluorine atoms near the newly formed chiral center, allowing for the determination of the absolute configuration of the original alcohol. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can also provide information about through-space interactions between protons, which can help to establish the relative stereochemistry of the molecule. magritek.com

Predicted ¹H NMR Chemical Shifts for this compound:

| Proton | Multiplicity | Approximate Chemical Shift (ppm) |

|---|---|---|

| -C(CH₃)₃ | singlet | ~1.5 |

| -CH(CH₃)₂ | doublet | ~0.9-1.0 |

| -CH(CH₃)₂ | multiplet | ~2.0-2.2 |

| -CH(OH) | doublet | ~4.0-4.2 |

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon | Approximate Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₃ | ~28 |

| -C(CH₃)₃ | ~82 |

| -CH(CH₃)₂ | ~17-19 |

| -CH(CH₃)₂ | ~33 |

| -CH(OH) | ~75 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.govsurfacesciencewestern.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and C-O functional groups. researchgate.netspectroscopyonline.com A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1735-1750 cm⁻¹ corresponds to the C=O stretching of the ester group. spectroscopyonline.com The C-O stretching vibrations of the ester and alcohol functionalities will appear in the fingerprint region between 1300 and 1000 cm⁻¹. spectroscopyonline.com

Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and can provide complementary information. researchgate.netnih.gov For instance, the C-C backbone vibrations may be more prominent in the Raman spectrum. The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the vibrational modes of the molecule, confirming the presence of key functional groups and providing insights into molecular structure and intermolecular interactions like hydrogen bonding. ornl.govnih.govresearchgate.net

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3500-3200 (broad) |

| Carbonyl (C=O) | C=O stretch | 1750-1735 (strong) |

| Ester (C-O) | C-O stretch | 1300-1000 |

Mass Spectrometry (MS) for Fragmentation Patterns and Isotopic Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule, providing a characteristic pattern that serves as a structural fingerprint.

Fragmentation Patterns: While a specific published spectrum for this compound is not detailed in the provided search results, the fragmentation pattern can be predicted based on established principles for esters and alcohols. libretexts.org The structure contains a secondary alcohol and a tert-butyl ester group, which are prone to specific cleavages.

Key predictable fragmentation pathways include:

Loss of a tert-butyl radical: The cleavage of the bond between the ester oxygen and the tert-butyl group is highly probable, leading to the loss of a stable tert-butyl radical (•C(CH₃)₃, 57 Da).

Formation of the tert-butyl cation: The tert-butyl carbocation ([C(CH₃)₃]⁺) is very stable and would likely produce a prominent peak at m/z 57. In the mass spectra of similar compounds, this fragment is often the base peak. youtube.com

Loss of isobutene: A McLafferty-type rearrangement can lead to the elimination of a neutral isobutene molecule (C₄H₈, 56 Da), resulting in the formation of the protonated parent acid.

Loss of water: The hydroxyl group can be eliminated as a neutral water molecule (H₂O, 18 Da), a common fragmentation pathway for alcohols. libretexts.org

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the hydroxyl group is also a possible fragmentation route. For analogous 3-hydroxy fatty acid methyl esters, a characteristic base peak at m/z 103 is observed, resulting from cleavage between the C2 and C3 positions.

Predicted Mass Spectrometry Fragmentation Data

Isotopic Analysis: Isotopic analysis, particularly using techniques like Isotope Ratio Mass Spectrometry (IRMS), can provide detailed insights into the reaction mechanisms involving a compound. While specific isotopic fractionation data for this compound is not available, studies on related compounds demonstrate the utility of this approach. For instance, research on the biodegradation of methyl tert-butyl ether (MTBE), which can involve tert-butyl alcohol (TBA) as an intermediate, has used isotopic fractionation to distinguish between different initial reaction mechanisms.

X-ray Crystallography for Absolute Stereochemistry Determination (for derivatives/analogs)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov It provides unambiguous information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute stereochemistry. nih.gov

While obtaining a single crystal of this compound itself may be challenging, the technique is frequently applied to stable, crystalline derivatives to establish the absolute configuration of the parent molecule. Research on a derivative of a related butanoate compound, tert-butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate, successfully utilized X-ray crystallography for this purpose. The study revealed not only the absolute stereochemistry (S and R chirality at specific carbon centers) but also detailed intermolecular interactions, such as hydrogen bonds that lead to the formation of centrosymmetric dimers in the crystal lattice. nih.gov This approach of derivatizing a molecule to facilitate crystallization and subsequent X-ray analysis is a cornerstone of stereochemical assignment in medicinal and organic chemistry. nih.govnih.gov

Advanced Hyphenated Techniques for Research Applications

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the identification of specific compounds within them. hzdr.de

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the analysis of volatile and semi-volatile compounds. nih.gov For this compound, GC would separate it from other components in a sample mixture before it enters the mass spectrometer for identification based on its fragmentation pattern. nih.gov Given the chiral nature of the molecule, chiral GC columns are particularly valuable. Studies on the closely related analog, ethyl 2-hydroxy-3-methylbutanoate, have employed chiral GC with a γ-cyclodextrin phase to successfully separate and quantify its enantiomers. acs.org This demonstrates the capability of chiral GC-MS to not only identify the compound but also to determine its enantiomeric distribution.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable. hzdr.desemanticscholar.org High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the components of a mixture, which are then detected by MS. This technique is widely used for the analysis of fatty acid esters of hydroxy fatty acids (FAHFAs) in biological samples, showcasing its power in lipidomics and metabolic studies. hzdr.desemanticscholar.org LC-MS provides high sensitivity and is capable of analyzing complex matrices, making it a powerful tool for quantifying this compound and its metabolites in various research contexts. hzdr.desemanticscholar.org

Summary of Advanced Analytical Techniques

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, derive various molecular properties.

For tert-butyl 2-hydroxy-3-methylbutanoate (B1261901), DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This involves minimizing the energy of the molecule with respect to its atomic coordinates. The resulting geometry would provide precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would elucidate the electronic structure. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Important electronic parameters that would be calculated include:

Partial Atomic Charges: These indicate the distribution of charge across the atoms, influencing intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

While specific DFT data for tert-butyl 2-hydroxy-3-methylbutanoate is not present in the surveyed literature, data for smaller analogs like methyl 2-hydroxy-3-methylbutanoate are available in chemical databases and provide a point of reference for the types of values that would be expected. nih.gov

| Predicted Property (Illustrative) | Description |

| Optimized Geometry | Provides bond lengths, angles, and dihedrals for the lowest energy conformer. |

| Intramolecular H-bond | Predicts the distance and angle between the hydroxyl H and carbonyl O. |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, related to chemical reactivity. |

| MEP Map | Visualizes electrostatic potential, showing sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular flexibility and interactions with other molecules, such as solvents.

While DFT can find the lowest energy conformation, MD simulations explore the full range of accessible conformations at a given temperature. An MD simulation of this compound would reveal the flexibility of the molecule, particularly the rotation around the C-C and C-O single bonds. It would show how the molecule dynamically samples different conformations, including those with and without the intramolecular hydrogen bond, and the relative populations of these states. The bulky tert-butyl group would be shown to restrict the conformational freedom of the ester linkage compared to smaller alkyl esters.

MD simulations are particularly well-suited to studying how a molecule interacts with its environment. An MD simulation of this compound in a solvent like water would provide insights into its hydration shell. A study on the closely related molecule tert-butyl alcohol (TBA) in water showed that as the concentration of TBA increases, the number of water molecules in its first hydration shell decreases, which is related to its tendency to self-aggregate. nih.gov

For this compound, MD simulations would likely show:

Hydrogen Bonding: The hydroxyl and carbonyl groups would form hydrogen bonds with surrounding water molecules. The simulation would quantify the average number and lifetime of these hydrogen bonds.

Hydrophobic Hydration: The isopropyl and tert-butyl groups are hydrophobic. Water molecules would form ordered "cages" around these groups.

Solvent Accessibility: The simulations would quantify the solvent accessible surface area (SASA) for different parts of the molecule, indicating which regions are most exposed to the solvent and available for interaction.

| Interaction Type | Description | Relevant Functional Groups |

| Hydrogen Bonding (Acceptor) | Forms H-bonds with solvent protons. | Carbonyl Oxygen, Hydroxyl Oxygen |

| Hydrogen Bonding (Donor) | Donates H-atom to form H-bond with solvent. | Hydroxyl Group |

| Hydrophobic Interactions | Nonpolar groups around which water forms ordered structures. | Isopropyl Group, Tert-butyl Group |

Structure-Reactivity Relationship (SAR) Studies

Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its reactivity or biological activity. Specific SAR studies for this compound are not readily found in the scientific literature.

However, general principles of reactivity for this class of compounds can be discussed. For example, a study on the lipase-catalyzed hydrolysis of various α-hydroxy esters provides insights into how the structure of the ester influences its reaction rate. researchgate.net Factors such as the size of the alkyl group on the ester (e.g., methyl vs. ethyl) and the substituents on the α-carbon affect the kinetics of hydrolysis. researchgate.net Such studies, while not focused on a specific biological target, represent a form of structure-reactivity analysis. They demonstrate that the steric and electronic properties of different parts of the molecule—features that can be calculated using the quantum chemical methods described above—govern its chemical behavior.

Impact of the tert-Butyl Group on Steric and Electronic Properties

The tert-butyl group is a defining feature of this compound, exerting profound influence over its steric and electronic characteristics. This bulky alkyl group creates significant steric hindrance around the ester's carbonyl carbon. This steric shield is a key factor in the compound's reactivity, often protecting the ester from nucleophilic attack that would readily occur on less hindered esters. acs.orgacs.org The three methyl groups of the tert-butyl substituent are positioned to physically block the trajectory of incoming reagents, thereby influencing the stereochemical outcome of reactions at adjacent chiral centers. acs.org

From an electronic standpoint, the tert-butyl group acts as an electron-donating group through an inductive effect (+I). oup.com This effect increases the electron density on the ester oxygen atom. However, the most significant electronic consequence arises during acid-catalyzed reactions. The tert-butyl group is exceptional in its ability to stabilize a positive charge, forming a relatively stable tertiary carbocation upon cleavage of the alkyl-oxygen bond. youtube.com This stability dictates the unique reaction mechanisms available to tert-butyl esters under acidic conditions, distinguishing them from simpler alkyl esters. oup.comyoutube.com

Comparison of Reactivity with Analogous Esters (e.g., Ethyl, Methyl)

The reactivity of this compound differs markedly from its methyl and ethyl analogs due to the properties of the tert-butyl group.

Under Basic and Nucleophilic Conditions: While methyl and ethyl esters are susceptible to base-mediated hydrolysis (saponification) via a bimolecular acyl-oxygen cleavage (BAc2) mechanism, the steric hindrance of the tert-butyl group makes this pathway significantly slower. It is possible to selectively hydrolyze a methyl ester in the presence of a tert-butyl ester using reagents like lithium hydroxide (B78521) (LiOH) at room temperature. chemicalforums.com Similarly, reactions involving nucleophilic attack at the carbonyl carbon are generally less favorable for tert-butyl esters compared to methyl or ethyl esters. For instance, treatment with thionyl chloride (SOCl₂) at room temperature can convert tert-butyl esters into acid chlorides, while methyl and ethyl esters remain largely unreactive under the same conditions. organic-chemistry.org

Under Acidic Conditions: The most striking difference in reactivity is observed under acidic conditions. Methyl and ethyl esters typically undergo acid-catalyzed hydrolysis through a bimolecular AAC2 mechanism, involving the addition of water to the protonated carbonyl group. oup.com In contrast, tert-butyl esters, including this compound, preferentially undergo hydrolysis via a unimolecular alkyl-oxygen cleavage (AAL1) mechanism. oup.com This pathway involves protonation of the ester oxygen followed by the rate-limiting departure of the stable tert-butyl carbocation, which is then trapped by a nucleophile like water. oup.comyoutube.com This mechanistic difference allows for the selective cleavage of tert-butyl esters in the presence of methyl or ethyl esters using specific acidic conditions. youtube.comresearchgate.net

Thermal Reactivity: Tert-butyl esters can also undergo thermal elimination of isobutylene (B52900) to yield the corresponding carboxylic acid, a reaction that is not observed with methyl or ethyl esters under similar conditions. youtube.com This process often proceeds through a six-membered cyclic transition state. youtube.com

Table 1: Reactivity Comparison of Alkyl Esters

| Reaction Condition | Methyl/Ethyl Esters | tert-Butyl Ester | Primary Mechanism |

|---|---|---|---|

| Base-Catalyzed Hydrolysis (e.g., LiOH, RT) | Readily Hydrolyzed | Resistant/Slow Reaction chemicalforums.com | BAc2 |

| Acid-Catalyzed Hydrolysis | Hydrolyzed | Readily Hydrolyzed oup.com | AAC2 (for Methyl/Ethyl) vs. AAL1 (for tert-Butyl) oup.com |

| Reaction with SOCl₂ (RT) | Generally Unreactive organic-chemistry.org | Forms Acid Chloride organic-chemistry.org | Nucleophilic Acyl Substitution |

| Thermal Elimination | Stable | Eliminates Isobutylene youtube.com | Pyrolytic Syn-Elimination |

Cheminformatics and Data Mining in Research Databases

Cheminformatics and the mining of chemical research databases are essential tools for characterizing compounds like this compound without the need for initial laboratory experiments. Large databases such as PubChem, ChemSpider, and others contain aggregated data from various suppliers and publications.

For this compound, these databases provide calculated physicochemical properties that can predict its behavior in various systems. These properties are derived from its molecular structure using computational algorithms. Key cheminformatics descriptors include:

Topological Polar Surface Area (TPSA): A measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). It is a good predictor of properties like cell permeability. For this compound, the TPSA is calculated to be 46.53 Ų. chemscene.com

LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A calculated LogP of 1.345 suggests moderate lipophilicity. chemscene.com

Hydrogen Bond Acceptors/Donors: The molecule has 3 hydrogen bond acceptors (the two oxygens of the ester group and the hydroxyl oxygen) and 1 hydrogen bond donor (the hydroxyl group). chemscene.com This information is critical for understanding potential intermolecular interactions.

Rotatable Bonds: The presence of 2 rotatable bonds indicates a degree of conformational flexibility in the molecule. chemscene.com

By mining these databases, researchers can quickly compare this compound to other compounds, predict its solubility, potential for membrane transport, and other ADME (absorption, distribution, metabolism, and excretion) properties, guiding further experimental research.

Table 2: Computed Cheminformatics Properties for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₈O₃ | chemscene.com |

| Molecular Weight | 174.24 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | chemscene.com |

| LogP | 1.345 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Future Research Directions and Emerging Paradigms

Development of Novel Stereoselective Synthetic Methodologies

The primary challenge in synthesizing compounds like tert-butyl 2-hydroxy-3-methylbutanoate (B1261901) lies in controlling the stereochemistry at the α-carbon. Future research is focused on developing more efficient and highly selective methods to produce single enantiomers, which are crucial for applications in pharmaceuticals and other biologically active molecules. nih.govnih.gov

One promising area is the advancement of organocatalysis. Chiral Lewis base organocatalysis, for instance, has emerged as a powerful tool for asymmetric C-C and C-heteroatom bond formations. researchgate.net Research into novel chiral catalysts could lead to more direct and atom-economical routes for the α-hydroxylation of corresponding ester precursors with high enantioselectivity. organic-chemistry.org Additionally, new methods for the stereoselective synthesis of α-hydroxy esters from ortho esters, involving steps like multi-heteroatom Cope rearrangements, have shown the potential to produce high enantiomeric excess (94-98% ee). acs.orgresearchgate.net Further development of these and similar methodologies could provide more efficient pathways to enantioenriched tert-butyl 2-hydroxy-3-methylbutanoate.

Another avenue involves palladium-catalyzed C(sp³)–H alkylation of simpler α-hydroxy acids, such as lactic acid, followed by esterification. rsc.org This approach allows for the introduction of various alkyl groups, and adapting this methodology could provide a versatile route to this compound and its analogs.

| Methodology | Potential Advantage | Reported Enantiomeric Excess (ee) for Similar Compounds |

| Organocatalytic α-hydroxylation | Metal-free, potentially milder conditions | High stereoselectivity achievable organic-chemistry.org |

| Multi-heteroatom Cope Rearrangement | High efficiency in one-pot procedures | 94-98% ee acs.orgresearchgate.net |

| Pd-catalyzed C(sp³)–H Alkylation | Versatile for creating diverse analogs | Not specified, focuses on structural diversity rsc.org |

Exploration of Bio-Inspired Synthetic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes for the production of chiral α-hydroxy esters is a significant area of future research. rsc.org

Enzymatic reduction of α-keto esters is a well-established bio-inspired route. google.com Ketoreductases (KREDs), often sourced from microorganisms like Saccharomyces cerevisiae or Bacillus clausii, can reduce a prochiral keto group to a chiral hydroxyl group with high enantioselectivity. rsc.orgnih.gov For the synthesis of this compound, this would involve the enzymatic reduction of tert-butyl 2-oxo-3-methylbutanoate. Future work will likely focus on discovering or engineering novel enzymes with improved substrate specificity, stability, and activity for this specific transformation. The use of co-factor regeneration systems, for example using glucose dehydrogenase to regenerate NADPH, is key to making these processes economically viable on a larger scale. nih.gov

Lipases are another class of enzymes with potential applications. While often used for the kinetic resolution of racemic esters, they can also be employed in aminolysis reactions, demonstrating their versatility in biocatalytic systems. nih.gov

| Enzyme Class | Biotransformation | Key Advantage |

| Ketoreductases (KREDs) | Asymmetric reduction of α-keto esters | High enantioselectivity (>99% ee reported for similar substrates) nih.govnih.gov |

| Dehydrogenases | Stereoselective reduction of diketones and keto esters | High regio- and stereoselectivity rsc.orggoogle.com |

| Lipases | Kinetic resolution or aminolysis | Versatility in various reaction types nih.gov |

Untapped Applications in Materials Science and Specialty Chemicals